molecular formula C21H33N3O B7144206 N-benzyl-N-(1-methylpiperidin-4-yl)-2-(4-methylpiperidin-1-yl)acetamide

N-benzyl-N-(1-methylpiperidin-4-yl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B7144206
M. Wt: 343.5 g/mol
InChI Key: BSBOXWHLLFHWNP-UHFFFAOYSA-N
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Description

“N-benzyl-N-(1-methylpiperidin-4-yl)-2-(4-methylpiperidin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-benzyl-N-(1-methylpiperidin-4-yl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-18-8-14-23(15-9-18)17-21(25)24(16-19-6-4-3-5-7-19)20-10-12-22(2)13-11-20/h3-7,18,20H,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOXWHLLFHWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N(CC2=CC=CC=C2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-N-(1-methylpiperidin-4-yl)-2-(4-methylpiperidin-1-yl)acetamide” typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    N-alkylation: The piperidine ring is then alkylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The final step involves the acylation of the piperidine derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield dealkylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-benzyl-N-(1-methylpiperidin-4-yl)-2-(4-methylpiperidin-1-yl)acetamide” involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to receptors in the central nervous system, leading to modulation of neurotransmitter release.

    Enzymes: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.

    Ion Channels: Modulation of ion channel activity, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: A simpler analog with similar pharmacological properties.

    N-methylpiperidine: Another analog with a different substitution pattern on the piperidine ring.

    N-benzyl-N-methylacetamide: A compound with a similar acetamide group but different substitution on the nitrogen atom.

Uniqueness

“N-benzyl-N-(1-methylpiperidin-4-yl)-2-(4-methylpiperidin-1-yl)acetamide” is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and reduced side effects.

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